molecular formula C15H19NO5S B4033424 3-thiophenecarboxylic acid, 2-[[(2-carboxycyclohexyl)carbonyl]amino]-5-methyl-, 3-methyl ester

3-thiophenecarboxylic acid, 2-[[(2-carboxycyclohexyl)carbonyl]amino]-5-methyl-, 3-methyl ester

Cat. No.: B4033424
M. Wt: 325.4 g/mol
InChI Key: PCPHGFITLOYTLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Thiophenecarboxylic acid, 2-[[(2-carboxycyclohexyl)carbonyl]amino]-5-methyl-, 3-methyl ester is a complex organic compound with a molecular formula of C27H29F2N3O6S . This compound is known for its unique structure, which includes a thiophene ring, a carboxylic acid group, and a methyl ester group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-thiophenecarboxylic acid, 2-[[(2-carboxycyclohexyl)carbonyl]amino]-5-methyl-, 3-methyl ester typically involves multiple steps. One common method includes the reaction of 3-thiophenecarboxylic acid with 2-carboxycyclohexyl isocyanate under controlled conditions to form the intermediate compound. This intermediate is then reacted with methyl iodide in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Thiophenecarboxylic acid, 2-[[(2-carboxycyclohexyl)carbonyl]amino]-5-methyl-, 3-methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Thiophenecarboxylic acid, 2-[[(2-carboxycyclohexyl)carbonyl]amino]-5-methyl-, 3-methyl ester is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-thiophenecarboxylic acid, 2-[[(2-carboxycyclohexyl)carbonyl]amino]-5-methyl-, 3-methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 3-Thiophenecarboxylic acid, 2-[(2,6-difluorophenyl)methylamino]-4-[(dimethylamino)methyl]-5-(4-nitrophenyl)-, ethyl ester
  • 3-Methyl-2-thiophenecarboxylic acid
  • 2-Bromo-3-thiophenecarboxylic acid

Uniqueness

3-Thiophenecarboxylic acid, 2-[[(2-carboxycyclohexyl)carbonyl]amino]-5-methyl-, 3-methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[(3-methoxycarbonyl-5-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5S/c1-8-7-11(15(20)21-2)13(22-8)16-12(17)9-5-3-4-6-10(9)14(18)19/h7,9-10H,3-6H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPHGFITLOYTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C2CCCCC2C(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-thiophenecarboxylic acid, 2-[[(2-carboxycyclohexyl)carbonyl]amino]-5-methyl-, 3-methyl ester
Reactant of Route 2
Reactant of Route 2
3-thiophenecarboxylic acid, 2-[[(2-carboxycyclohexyl)carbonyl]amino]-5-methyl-, 3-methyl ester
Reactant of Route 3
Reactant of Route 3
3-thiophenecarboxylic acid, 2-[[(2-carboxycyclohexyl)carbonyl]amino]-5-methyl-, 3-methyl ester
Reactant of Route 4
Reactant of Route 4
3-thiophenecarboxylic acid, 2-[[(2-carboxycyclohexyl)carbonyl]amino]-5-methyl-, 3-methyl ester
Reactant of Route 5
Reactant of Route 5
3-thiophenecarboxylic acid, 2-[[(2-carboxycyclohexyl)carbonyl]amino]-5-methyl-, 3-methyl ester
Reactant of Route 6
Reactant of Route 6
3-thiophenecarboxylic acid, 2-[[(2-carboxycyclohexyl)carbonyl]amino]-5-methyl-, 3-methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.